N-(4-isopropylphenyl)pentanamide

Description

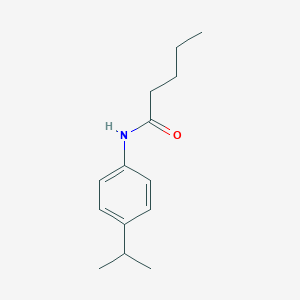

N-(4-Isopropylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted at the para position of the phenyl ring with an isopropyl group (-CH(CH₃)₂).

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32g/mol |

IUPAC Name |

N-(4-propan-2-ylphenyl)pentanamide |

InChI |

InChI=1S/C14H21NO/c1-4-5-6-14(16)15-13-9-7-12(8-10-13)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16) |

InChI Key |

VUPRZPFGBWEFMW-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(C)C |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

This compound, a simplified derivative of albendazole, serves as a key comparator due to its well-documented anthelmintic activity and physicochemical properties:

- Anthelmintic Activity : Exhibits time- and concentration-dependent lethality against Toxocara canis larvae (L3), with 100% mortality at 72 hours (50 μM concentration). Its mechanism likely involves tubulin binding, similar to albendazole, though this remains unconfirmed .

- Cytotoxicity : Demonstrates significantly lower toxicity (IC₅₀ > 100 μM) toward human (SH-SY5Y) and animal (Vero) cell lines compared to albendazole (IC₅₀ ~ 30 μM) .

- Drug-Likeness: LogP: 3.02 (optimal for membrane permeability). TPSA (Topological Polar Surface Area): 46.3 Ų (favorable for oral absorption). Synthetic Accessibility: Lower than albendazole, with a simpler synthesis route using 4-anisidine and pentanoic acid .

Hypothetical Comparison with N-(4-Isopropylphenyl)Pentanamide :

Albendazole

A benchmark benzimidazole anthelmintic:

Other Pentanamide Derivatives

- N-(4-(Thiophen-3-yl)phenyl)pentanamide Derivatives : Functionalized with piperazine or diazepane rings (e.g., 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ). These exhibit selective dopamine D3 receptor activity, highlighting the versatility of pentanamide scaffolds in targeting diverse biological pathways .

- N-(4-Arsorylphenyl)pentanamide : Contains an arsenic-based group, demonstrating niche applications in specialized chemical syntheses .

Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.